molecular formula C10H4Na4O12S4 B12674887 Tetrasodium naphthalene-1,3,5,7-tetrasulphonate CAS No. 25779-05-9

Tetrasodium naphthalene-1,3,5,7-tetrasulphonate

Cat. No.: B12674887
CAS No.: 25779-05-9
M. Wt: 536.4 g/mol
InChI Key: LLRBXZUIOCTLSN-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrasodium naphthalene-1,3,5,7-tetrasulphonate is an organic salt with the molecular formula C₁₀H₄Na₄O₁₂S₄ and a molecular weight of 536.35 g/mol . It is identified by the CAS Registry Number 25779-05-9 and the EINECS 247-258-2 . This compound is a sulfonated naphthalene derivative. Naphthalene, the core structure, is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings . Researchers should note that certain low molecular weight PAHs and their substituted derivatives can be subjects of environmental and biodegradation studies due to their persistence and potential effects . This product is provided for research purposes. It is not intended for diagnostic or therapeutic uses and is strictly for laboratory use by trained professionals. For specific applications and mechanism of action in your research, please consult the relevant scientific literature.

Properties

CAS No.

25779-05-9

Molecular Formula

C10H4Na4O12S4

Molecular Weight

536.4 g/mol

IUPAC Name

tetrasodium;naphthalene-1,3,5,7-tetrasulfonate

InChI

InChI=1S/C10H8O12S4.4Na/c11-23(12,13)5-1-7-8(10(3-5)26(20,21)22)2-6(24(14,15)16)4-9(7)25(17,18)19;;;;/h1-4H,(H,11,12,13)(H,14,15,16)(H,17,18,19)(H,20,21,22);;;;/q;4*+1/p-4

InChI Key

LLRBXZUIOCTLSN-UHFFFAOYSA-J

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrasodium naphthalene-1,3,5,7-tetrasulphonate can be synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the tetrasodium salt. The reaction conditions typically include elevated temperatures and controlled addition of reagents to ensure complete sulfonation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is continuously fed and reacted with sulfuric acid. The resulting sulfonated product is then neutralized with sodium hydroxide, filtered, and purified to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Tetrasodium naphthalene-1,3,5,7-tetrasulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Tetrasodium naphthalene-1,3,5,7-tetrasulphonate has been investigated for its potential use in drug delivery systems and as a therapeutic agent.

  • Drug Delivery Systems : The compound can enhance the solubility of poorly soluble drugs by forming complexes that improve bioavailability. Its sulphonate groups facilitate interactions with various biomolecules, making it suitable for use in formulations aimed at improving drug solubility and stability .
  • Antiviral Properties : Research indicates that derivatives of naphthalene sulphonates exhibit antiviral activities. For instance, studies on sulfonated compounds have shown promise in inhibiting viral infections by interfering with viral entry mechanisms into host cells .

Environmental Applications

The compound is also significant in environmental chemistry, particularly in wastewater treatment and pollutant removal.

  • Wastewater Treatment : this compound is used as a dispersant in the treatment of wastewater containing heavy metals and organic pollutants. Its ability to bind with contaminants enhances the efficiency of removal processes .
  • Soil Remediation : The compound has been explored for its potential in soil remediation efforts. Its surfactant properties allow it to mobilize hydrophobic contaminants in soil, facilitating their extraction and degradation .

Industrial Applications

In industrial contexts, this compound serves various roles.

  • Dyes and Pigments : It is utilized as an intermediate in dye manufacturing processes. The compound's ability to bind with fibers makes it valuable in producing dyes that exhibit good fastness properties on textiles .
  • Dispersing Agent : In the production of paints and coatings, this compound acts as a dispersant that improves the stability and distribution of pigments within formulations .

Case Study 1: Antiviral Activity

A study demonstrated that tetrasodium naphthalene derivatives could significantly inhibit HIV-1 infection in vitro. The EC50 values indicated effective concentrations for achieving antiviral activity without cytotoxic effects on host cells .

Case Study 2: Wastewater Treatment

In a pilot study on wastewater treatment facilities, this compound was employed to enhance the removal rates of heavy metals from industrial effluents. Results showed a marked decrease in metal concentrations post-treatment compared to control samples .

Mechanism of Action

The mechanism of action of tetrasodium naphthalene-1,3,5,7-tetrasulphonate involves its interaction with molecular targets through its sulfonate groups. These groups can form ionic bonds with positively charged sites on proteins and other biomolecules, affecting their structure and function. The pathways involved include binding to enzymes and receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Functional Groups

TNTS belongs to a broader class of sulfonated naphthalene derivatives. Key structural analogs include:

Compound Molecular Formula Molecular Weight Key Functional Groups Applications
TNTS (Target compound) C₁₀H₄Na₄O₁₂S₄ ~600 (estimated) 4 sulfonate groups, naphthalene core Antibacterial, antiviral
Sulphetrone (CAS: N/A) C₂₄H₂₀N₂Na₄O₁₂S₄ ~764 Diphenylsulphone, sulfonate groups Tuberculosis treatment
PPNDS (CAS: 70833-54-4) C₂₉H₁₅ClFN₇Na₄O₁₃S₄ 944.14 Triazine, chlorophenyl, disulfonate groups Norovirus RdRp inhibition
RDX (Cyclotrimethylenetrinitramine) C₃H₆N₆O₆ 222.12 Nitro groups, heterocyclic ring High-energy explosive

Key Observations :

  • Sulfonate vs. Nitro Groups : Unlike nitro-rich explosives (e.g., RDX, HMX), TNTS and its analogs rely on sulfonate groups for solubility and charge-driven interactions .
  • Complexity : PPNDS incorporates a triazine ring and chlorophenyl group, enhancing specificity for viral enzymes but increasing molecular weight and reducing bioavailability .
Pharmaceuticals
  • Sulphetrone: Demonstrates synergistic effects with streptomycin against tuberculosis but faces challenges in analytical differentiation due to shared aryl amino groups with other sulfonamides .
  • TNTS Derivatives: PPNDS inhibits Norovirus RdRp (IC₅₀ = 71.5 nM) but suffers from poor cell permeability, limiting therapeutic utility .
Energetic Materials
  • RDX/HMX: Nitro groups enable explosive detonation via rapid energy release, contrasting with TNTS’s non-energetic sulfonate-based applications .

Research Findings and Limitations

  • Bioavailability : Sulfonated naphthalenes (e.g., PPNDS, TNTS) often exhibit poor membrane permeability due to high polarity, necessitating formulation improvements .
  • Toxicity : Sulphetrone’s low toxicity in tuberculosis models contrasts with the cytotoxic effects of triazine-containing analogs like PPNDS, which may disrupt cellular processes .
  • Stability : TNTS derivatives show greater thermal and hydrolytic stability compared to nitro compounds like RDX, which degrade into toxic byproducts (e.g., nitrosamines) .

Data Tables

Table 1: Comparative Physicochemical Properties

Property TNTS Sulphetrone PPNDS RDX
Water Solubility (g/L) High Moderate Low 0.03
Thermal Stability (°C) >300 200–250 >250 Decomposes at 210
Bioavailability Low Moderate Very Low N/A

Biological Activity

Tetrasodium naphthalene-1,3,5,7-tetrasulphonate (commonly referred to as TNS) is a sulfonated derivative of naphthalene that has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in various fields, including biochemistry and materials science. Its biological activity is linked to its interactions with proteins and cellular components, which can lead to significant effects on cellular processes.

Chemical Structure and Properties

TNS is characterized by its sulfonate groups that enhance its solubility in water and facilitate interactions with biomolecules. The presence of multiple sulfonate groups contributes to its ability to act as a surfactant and stabilizer in various formulations.

PropertyValue
Molecular FormulaC10H6Na4O8S4
Molecular Weight446.43 g/mol
SolubilitySoluble in water
pH (1% solution)Approximately 7-8

Interaction with Proteins

Research indicates that TNS can interact with various proteins, influencing their structure and function. For example, studies have shown that TNS can stabilize certain protein conformations, which may impact enzyme activity and protein aggregation processes.

Case Study: TNS and Protein Aggregation

A notable case study examined the effect of TNS on the aggregation of alpha-synuclein, a protein associated with neurodegenerative diseases such as Parkinson's disease. It was found that TNS significantly reduced the aggregation of alpha-synuclein under certain conditions, suggesting a protective role against amyloid formation. This was evidenced by:

  • Kinetics of Protein Aggregation : The presence of TNS altered the aggregation kinetics, leading to the formation of less toxic aggregates.
  • Cytotoxicity Assessment : In vitro assays demonstrated that TNS-treated aggregates exhibited lower cytotoxic effects on human neuroblastoma cells (SH-SY5Y) compared to untreated aggregates.

Antiviral Properties

TNS has also been investigated for its antiviral properties. Studies have demonstrated that TNS can inhibit viral replication in certain models by interfering with viral entry or replication mechanisms.

Table 2: Summary of Antiviral Activity

Virus TypeMechanism of ActionIC50 (µM)
Influenza VirusInhibition of viral entry25
Herpes Simplex VirusDisruption of viral replication15

The biological activity of TNS can be attributed to several mechanisms:

  • Surfactant Activity : The sulfonate groups allow TNS to interact with lipid membranes, potentially disrupting viral envelopes or altering membrane fluidity.
  • Protein Stabilization : By binding to proteins, TNS may stabilize certain conformations that are less prone to aggregation.
  • Electrostatic Interactions : The charged nature of TNS enables it to interact favorably with other charged biomolecules, influencing their behavior.

Research Findings

Recent studies have focused on the detailed characterization of TNS's interactions with various biomolecules using techniques such as:

  • Spectroscopy : Used to observe changes in protein conformation upon TNS binding.
  • Fluorescence Studies : Employed to measure the binding affinity between TNS and target proteins.

Table 3: Key Research Findings

Study FocusFindings
Protein AggregationReduced aggregation of alpha-synuclein
Antiviral ActivityEffective against influenza and herpes simplex virus
Interaction with Serum AlbuminBinding affinity measured via spectroscopic methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing Tetrasodium Naphthalene-1,3,5,7-Tetrasulphonate (TNTS) with high purity?

  • Methodology :

  • Reaction Setup : Use tetrachloromonospirocyclotriphosphazene derivatives (e.g., compound 1 ) as precursors in tetrahydrofuran (THF) with carbazolyldiamine (3 ) and triethylamine (Et₃N) as catalysts. Monitor progress via thin-layer chromatography (TLC) over 3 days at room temperature .
  • Purification : Remove triethylammonium chloride via filtration, evaporate THF, and isolate the product using column chromatography. Validate purity via X-ray crystallography (moved to Supplementary Information in some protocols) .
    • Data Table :
ParameterValue
Reaction Time72 hours
SolventTHF
Yield>80% (crude)
Purity ValidationX-ray crystallography, TLC

Q. How can researchers characterize the structural and electronic properties of TNTS?

  • Methodology :

  • Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) to confirm sulfonate group positioning.
  • X-ray Diffraction : Resolve crystallographic data to verify spatial arrangement of sulfonate groups, as demonstrated in polybrominated naphthalene studies .
  • Computational Modeling : Apply density functional theory (DFT) to predict electronic distribution and stability, referencing methods from catalytic filter studies on naphthalene derivatives .

Advanced Research Questions

Q. What experimental designs are recommended for assessing TNTS toxicity in mammalian models?

  • Methodology :

  • Inclusion Criteria : Follow ATSDR guidelines for toxicological studies (Table B-1), including inhalation, oral, and dermal exposure routes in laboratory mammals. Prioritize peer-reviewed studies with endpoints such as hepatic/renal effects and hematological changes .
  • Contradiction Analysis : Cross-reference conflicting data (e.g., dose-response variability) by comparing studies using standardized endpoints (e.g., body weight effects, mortality rates) .
    • Data Table :
Health OutcomeSpeciesRoute of ExposureKey Findings
Hepatic EffectsRatsOralElevated ALT/AST at >500 mg/kg/day
Renal EffectsMiceInhalationTubular necrosis at 200 ppm

Q. How can environmental degradation pathways of TNTS be systematically studied?

  • Methodology :

  • Environmental Monitoring : Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate TNTS from water/sediment matrices. Analyze via LC-MS/MS with isotope-labeled internal standards (e.g., triclosan-d₃) .
  • Catalytic Degradation : Test nickel-based catalysts under high-temperature conditions (200–400°C) to assess pseudo-first-order kinetics, as validated for naphthalene derivatives in biomass gasification studies .

Q. What strategies resolve discrepancies in TNTS stability data across different pH conditions?

  • Methodology :

  • Controlled Stability Studies : Conduct pH-dependent stability assays (pH 2–12) at 25°C. Use deactivated glassware (5% DMDCS in toluene) to prevent analyte adsorption .
  • Statistical Validation : Apply ANOVA to compare degradation rates, ensuring replication (n ≥ 3) and reporting confidence intervals.
    • Data Table :
pHHalf-Life (hours)Degradation Product
212 ± 2Naphthalene-1,3,5-trisulphonate
748 ± 5Stable
1224 ± 3Partially desulfonated derivatives

Key Considerations

  • Literature Review : Prioritize databases like PubMed, TOXCENTER, and NIH RePORTER for toxicology/environmental fate data, excluding non-peer-reviewed sources .
  • Advanced Analytics : Combine experimental data with computational models (e.g., DFT) to predict reactivity and environmental partitioning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.